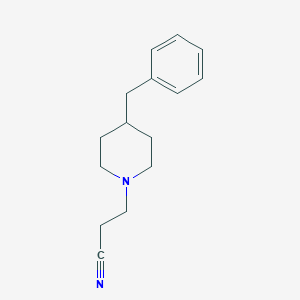

3-(4-Benzylpiperidin-1-yl)propionitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

3-(4-benzylpiperidin-1-yl)propanenitrile |

InChI |

InChI=1S/C15H20N2/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-8,10-13H2 |

InChI Key |

IRDXQRKKLQYXRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CCC#N |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 3 4 Benzylpiperidin 1 Yl Propionitrile

Retrosynthetic Analysis and Key Disconnection Approaches

A retrosynthetic analysis of 3-(4-benzylpiperidin-1-yl)propionitrile identifies two primary disconnection points, leading to logical and accessible starting materials.

C-N Bond Disconnection (Route A): The most intuitive disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the propionitrile (B127096) side chain. This approach, based on an alkylation or conjugate addition reaction, identifies 4-benzylpiperidine (B145979) and a three-carbon electrophile containing a nitrile group as the key synthons. The most common and direct precursor for the propionitrile moiety is acrylonitrile (B1666552), which can participate in an aza-Michael addition. wikipedia.org

Sequential N-Alkylation and C-C Bond Disconnection (Route B): An alternative strategy involves disconnecting the benzyl (B1604629) group first, leading to a piperidine derivative, and then disconnecting the propionitrile group. This suggests a synthesis starting from a piperidine precursor, followed by sequential N-alkylation reactions. For instance, one could start with piperidine, perform a cyanoethylation, and then a benzylation at the 4-position of the ring, although this is generally a more complex and less direct approach than Route A.

The most synthetically viable and convergent approach stems from the C-N bond disconnection, utilizing 4-benzylpiperidine and acrylonitrile as the primary starting materials.

Optimized Synthetic Pathways and Yield Enhancement Methodologies

Alkylation and Cyanoalkylation Reactions

The most direct and widely employed method for synthesizing this compound is the cyanoethylation of 4-benzylpiperidine. wikipedia.org This reaction is a specific type of Michael addition, often referred to as an aza-Michael addition, where the secondary amine acts as the nucleophile. researchgate.netmdpi.comrsc.org

The reaction involves the addition of 4-benzylpiperidine to acrylonitrile. Acrylonitrile serves as an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond. wikipedia.org

Reaction: 4-Benzylpiperidine + Acrylonitrile → this compound

This reaction is typically base-catalyzed, although it can often proceed without a catalyst under thermal conditions, especially with highly nucleophilic amines like piperidine derivatives. wikipedia.orgresearchgate.net To enhance yields and reaction rates, various conditions can be optimized.

Key Optimization Parameters:

Solvent: While the reaction can be run neat (solvent-free), solvents such as methanol, ethanol, or acetonitrile can be used to ensure homogeneity and control the reaction temperature. mdpi.com

Temperature: The reaction is often performed at elevated temperatures (e.g., 80 °C) to increase the rate, particularly in the absence of a catalyst. researchgate.net However, with basic catalysis, the reaction can proceed efficiently at room temperature.

Catalysis: While often not strictly necessary, bases like potassium carbonate or sodium hydroxide can be used in catalytic amounts to deprotonate the amine slightly, increasing its nucleophilicity and accelerating the addition. wikipedia.org

The table below summarizes typical conditions for analogous aza-Michael additions.

| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Piperidine, Acrylonitrile | None | Methanol | Room Temp. | High |

| N-Arylpiperazine, Acrylonitrile | Cu-Nanoparticles | Not specified | Mild | Good-Excellent researchgate.net |

| Imidazole, Acrylonitrile | None | None | 80 | >97 researchgate.net |

| (S)-3-aminopiperidine derivative, Acrylonitrile | None | Methanol | Room Temp. | Not specified mdpi.com |

This table is generated based on analogous reactions and serves as a guideline for the synthesis of the target compound.

Amination and Heterocycle Formation Strategies

This section focuses on the synthesis of the key precursor, 4-benzylpiperidine. The piperidine heterocycle is pre-formed in the most efficient syntheses of the target compound.

There are several established routes to 4-benzylpiperidine:

From 4-Benzylpyridine: A common industrial route involves the catalytic hydrogenation of 4-benzylpyridine. The pyridine (B92270) ring is reduced to a piperidine ring using catalysts such as platinum, palladium, or nickel under hydrogen pressure. wikipedia.org

From 4-Cyanopyridine (B195900): 4-Cyanopyridine can be reacted with toluene (B28343) to yield 4-benzylpyridine, which is then hydrogenated to complete the synthesis. wikipedia.orgchemicalbook.com

Reductive Amination: Reductive amination of a suitable keto-precursor can also be employed, although this is a more complex route for this specific precursor.

Once 4-benzylpiperidine is obtained, the subsequent cyanoethylation step, as described in section 2.2.1, is a form of N-alkylation. General N-alkylation of secondary amines like piperidine can also be achieved with alkyl halides in the presence of a base to neutralize the resulting acid. researchgate.net For the synthesis of the target compound, using acrylonitrile is superior due to its high atom economy.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. The primary synthetic route via aza-Michael addition is inherently quite efficient.

Atom Economy: The aza-Michael addition of 4-benzylpiperidine to acrylonitrile is a 100% atom-economical reaction, as all atoms from the reactants are incorporated into the final product. This aligns perfectly with a core principle of green chemistry.

Solvent Choice: The reaction can be performed under solvent-free conditions, which is ideal from a green chemistry perspective. researchgate.net If a solvent is required, greener options like ethanol or water should be considered over more hazardous solvents like dichloromethane or DMF. nih.gov N-alkylation reactions have been successfully performed in aqueous media, sometimes enhanced by microwave irradiation. researchgate.net

Energy Efficiency: Conducting the reaction at lower temperatures, possibly facilitated by an efficient catalyst, reduces energy consumption. Base-catalyzed cyanoethylation can often be run at room temperature.

Waste Reduction: The high atom economy and potential for solvent-free conditions lead to minimal waste generation. The process avoids the use of protecting groups, further simplifying the synthesis and reducing waste streams. wikipedia.org

Catalysis: If a catalyst is used, heterogeneous catalysts are preferred as they can be easily recovered and reused. While simple bases are effective, research into recyclable catalysts for aza-Michael additions is ongoing. researchgate.net

Stereoselective Synthesis and Enantiomeric Purity Considerations

The chemical structure of this compound is achiral. It does not possess any stereocenters, and it does not exhibit enantiomeric or diastereomeric forms. The piperidine ring, even in its chair conformation, has a plane of symmetry that includes the benzyl and propionitrile substituents, precluding chirality.

Therefore, considerations of stereoselective synthesis and enantiomeric purity are not applicable to the synthesis of this specific compound. If, however, substituents were introduced on the piperidine ring or the benzyl group in a manner that created a chiral center, enantioselective synthesis would become a critical aspect of the synthetic design. For example, the synthesis of substituted chiral piperidines is a significant area of research in medicinal chemistry, often employing chemo-enzymatic methods or asymmetric catalysis. nih.gov

Flow Chemistry Applications in Compound Synthesis

The synthesis of this compound via the aza-Michael addition is highly amenable to adaptation in a continuous flow chemistry setup. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.gov

A hypothetical flow process would involve:

Pumping: Solutions of 4-benzylpiperidine and acrylonitrile in a suitable solvent (or neat, if feasible) are pumped from separate reservoirs.

Mixing: The reactant streams are combined at a T-mixer, ensuring rapid and efficient mixing.

Reaction: The mixed stream flows through a heated coil or a packed-bed reactor. The residence time in the reactor is precisely controlled by the flow rate and reactor volume, allowing for fine-tuning of the reaction progress.

Collection: The output stream containing the product is collected.

Advantages of Flow Synthesis for this Reaction:

Safety: Acrylonitrile is a toxic and volatile reactant. A closed-loop flow system minimizes operator exposure. The small reactor volume also mitigates the risks associated with potential thermal runaways.

Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling reactions to be run safely at higher temperatures, which can significantly reduce reaction times. researchgate.net

Scalability: Scaling up production in a flow system is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and safer than scaling up large batch reactors.

Optimization: Reaction parameters such as temperature, pressure, residence time, and reactant ratios can be screened and optimized rapidly. nih.gov

The table below provides a conceptual comparison between batch and flow synthesis for this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reactants. | Enhanced safety due to small reactor volumes and closed system. |

| Heat Transfer | Less efficient, potential for hot spots. | Highly efficient, precise temperature control. |

| Mixing | Can be inefficient, especially on a large scale. | Rapid and highly efficient mixing. |

| Reaction Time | Typically hours. | Potentially minutes due to higher temperatures and efficient mixing. nih.gov |

| Scalability | Requires larger reactors, can be challenging. | Straightforward by extending run time or numbering up. |

| Process Control | Manual or semi-automated. | Fully automated with precise control over parameters. |

This table presents a conceptual comparison based on general principles of flow chemistry.

Elucidation of Reaction Mechanisms and Kinetics Involving 3 4 Benzylpiperidin 1 Yl Propionitrile

Mechanistic Investigations of Precursor Reactions

The synthesis of 3-(4-benzylpiperidin-1-yl)propionitrile originates from its key precursor, 4-benzylpiperidine (B145979). The formation of 4-benzylpiperidine can be achieved through a two-step process involving the reaction of 4-cyanopyridine (B195900) with a benzyl (B1604629) Grignard reagent, followed by the catalytic hydrogenation of the resulting 4-benzylpyridine. wikipedia.org

The initial step, the addition of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) to 4-cyanopyridine, proceeds via a nucleophilic addition mechanism. The nucleophilic carbon of the benzyl Grignard reagent attacks the electrophilic carbon of the nitrile group in 4-cyanopyridine. This addition leads to the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to form 4-benzylpyridine.

The subsequent and critical step is the catalytic hydrogenation of the 4-benzylpyridine intermediate to yield 4-benzylpiperidine. This reaction involves the reduction of the aromatic pyridine (B92270) ring. The mechanism of pyridine hydrogenation is complex and has been the subject of computational and experimental studies. Density functional theory (DFT) calculations on the hydrogenation of substituted pyridines suggest a multi-step process. rsc.org The reaction pathway is believed to involve the activation of H₂ by a frustrated Lewis pair (FLP) formed between the pyridine and a Lewis acid catalyst, leading to an ion pair intermediate. rsc.org This is followed by an intramolecular hydride transfer from the boron atom of the catalyst to the pyridinium cation, resulting in the formation of a 1,4-dihydropyridine intermediate. rsc.org Subsequent hydrogenation steps, also mediated by the FLP, lead to the formation of a tetrahydropyridine intermediate and finally the fully saturated piperidine (B6355638) ring. rsc.org The rate-limiting step in the full hydrogenation of pyridine has been suggested to be the proton transfer in the second hydrogenation step. rsc.org

The choice of catalyst is crucial for the efficiency of this reaction, with rhodium, palladium, and platinum on carbon supports showing high activities. researchgate.net The reaction conditions, such as solvent, temperature, and hydrogen pressure, also significantly influence the conversion and rate of hydrogenation. researchgate.net

Reaction Pathway Determination for Derivatization

The structure of this compound offers two primary sites for derivatization: the nitrile group and the tertiary amine. The reaction pathways for the derivatization of the nitrile group primarily involve hydrolysis and reduction.

Hydrolysis of the Nitrile Group: The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.com The reaction is a two-stage process, initially forming an amide intermediate which is then further hydrolyzed. chemguide.co.uk

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A nucleophilic attack by water follows, leading to the formation of a protonated amide after a series of proton transfers. organicchemistrytutor.com This amide intermediate is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.com

In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. organicchemistrytutor.com This is followed by protonation to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide can then be isolated under milder conditions, or further hydrolyzed under more vigorous conditions to a carboxylate salt, which upon acidification, yields the carboxylic acid. organicchemistrytutor.com

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemistrysteps.comwikipedia.org

The mechanism of reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. This intermediate then undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to the primary amine. libretexts.org

Catalytic hydrogenation of nitriles is a widely used industrial process. The reaction proceeds via intermediate imines, and the choice of catalyst (e.g., Raney nickel, palladium) and reaction conditions (temperature, pressure, solvent) are critical for achieving high selectivity for the primary amine and avoiding the formation of secondary and tertiary amines. wikipedia.org

Kinetic Studies of Key Synthetic Steps

The aza-Michael reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. asianpubs.org The reaction of secondary aliphatic amines, such as piperidine derivatives, with acrylonitrile (B1666552) generally proceeds readily, often without the need for a catalyst. asianpubs.org The kinetics of aza-Michael additions have been shown to be influenced by the solvent, with polar aprotic solvents like DMSO and DMF enhancing the reaction rate by stabilizing the zwitterionic intermediate. nih.gov

For the precursor synthesis, the kinetics of the catalytic hydrogenation of pyridine derivatives have been investigated. The hydrogenation of 4-phenylpyridine to 4-phenylpiperidine has been studied under continuous-flow conditions, demonstrating high conversion and selectivity with a palladium on carbon catalyst. d-nb.info The rate of hydrogenation is influenced by factors such as temperature, hydrogen pressure, and catalyst loading. d-nb.info

The hydrolysis of propionitrile (B127096), a related nitrile, has been studied in aqueous hydrochloric acid. The rate of hydrolysis is dependent on the acid concentration and temperature, with a marked increase in rate at higher acid concentrations, which is attributed to a decrease in the observed activation energy. researchgate.net

Transition State Analysis and Energy Profiles

Detailed transition state analysis and energy profiles for the reactions involving this compound have not been extensively reported. However, computational studies on analogous systems provide valuable insights.

For the aza-Michael addition of amines to α,β-unsaturated compounds, DFT calculations have been employed to explore the reaction mechanism. auburn.edu These studies suggest that the reaction proceeds through a transition state where the amine nitrogen attacks the β-carbon of the activated alkene. The energy barrier for this step is influenced by the nature of the amine, the Michael acceptor, and the presence of any catalysts.

In the case of the catalytic hydrogenation of pyridine, DFT calculations have been used to elucidate the reaction pathway and identify the rate-limiting step. rsc.org The calculations show a multi-step process with several intermediates and transition states. The energy profile reveals that the proton transfer in the second hydrogenation step has the highest free energy barrier. rsc.org

For the derivatization reactions, transition state calculations for the hydrolysis of nitriles would involve the modeling of the nucleophilic attack of water or hydroxide on the nitrile carbon and the subsequent proton transfers. For the reduction of nitriles, computational studies can provide insights into the transition states for the hydride transfer from the reducing agent to the nitrile carbon. sparkl.me

Derivatization and Structural Modification of 3 4 Benzylpiperidin 1 Yl Propionitrile for Advanced Research Applications

Functionalization of the Piperidine (B6355638) Ring

The piperidine ring in 3-(4-benzylpiperidin-1-yl)propionitrile offers several avenues for functionalization, primarily centered around the nitrogen atom and the benzylic position of the N-benzyl group. A key initial step in modifying the piperidine nitrogen is the removal of the benzyl (B1604629) protecting group. Catalytic transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst is an effective method for N-debenzylation. mdma.chsciencemadness.org This reaction yields the secondary amine, 3-(piperidin-4-yl)propionitrile, which can then undergo a variety of subsequent reactions, such as N-alkylation or N-acylation, to introduce a wide range of substituents.

Another site for functionalization is the benzylic position of the N-benzyl group. The hydrogens at this position are activated due to their proximity to the aromatic ring and can be targeted for substitution or oxidation reactions. chemistrysteps.comlibretexts.org For instance, benzylic oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can convert the benzyl group into a benzoyl group, yielding 3-(4-benzoylpiperidin-1-yl)propionitrile. chemistrysteps.com This introduces a ketone functionality that can be further modified.

Direct C-H functionalization of the piperidine ring itself represents a more advanced strategy for derivatization. nih.gov While challenging, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions on the piperidine ring in related systems. nih.gov The site of functionalization (C2, C3, or C4) can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen. nih.govacs.org

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Debenzylation | Ammonium formate, 10% Pd/C, Methanol, Reflux | 3-(Piperidin-4-yl)propionitrile |

| Benzylic Oxidation | KMnO4 or Na2Cr2O7, Heat | 3-(4-Benzoylpiperidin-1-yl)propionitrile |

| N-Acylation (of debenzylated product) | Acid chloride or anhydride, Base | N-acyl-3-(piperidin-4-yl)propionitrile derivatives |

Transformations of the Propionitrile (B127096) Group

The propionitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amides, carboxylic acids, and primary amines, or it can participate in the formation of new heterocyclic rings.

The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide or carboxylic acid. lumenlearning.comlibretexts.org Acid- or base-catalyzed hydrolysis under relatively mild conditions can selectively produce 3-(4-benzylpiperidin-1-yl)propanamide. researchgate.netsemanticscholar.org More vigorous acidic or basic conditions, typically involving prolonged heating, will lead to the formation of 3-(4-benzylpiperidin-1-yl)propanoic acid. lumenlearning.comlibretexts.org

Alternatively, the nitrile group can be reduced to a primary amine. wikipedia.org A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common method. commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com Chemical reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) complexes (e.g., BH3-THF) are also highly effective in converting the nitrile to 3-(4-benzylpiperidin-1-yl)propan-1-amine. wikipedia.orgmdpi.com

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Partial Hydrolysis to Amide | H2O, Acid or Base catalyst, Mild conditions | 3-(4-Benzylpiperidin-1-yl)propanamide |

| Full Hydrolysis to Carboxylic Acid | H2O, Strong acid or base, Heat | 3-(4-Benzylpiperidin-1-yl)propanoic acid |

| Reduction to Primary Amine | LiAlH4 in THF; or H2, Raney Ni, NH3 | 3-(4-Benzylpiperidin-1-yl)propan-1-amine |

The nitrile group can also serve as a precursor for the construction of heterocyclic rings, most notably tetrazoles. The [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, is a widely used method for the synthesis of 5-substituted tetrazoles. This reaction, often catalyzed by a Lewis acid, would convert this compound into 5-(2-(4-benzylpiperidin-1-yl)ethyl)-1H-tetrazole. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry.

Introduction of Diverse Chemical Scaffolds

The derivatization of this compound at its various reactive sites allows for the introduction of a wide array of new chemical scaffolds, significantly expanding its molecular diversity. For instance, the primary amine obtained from nitrile reduction can be further derivatized to form sulfonamides, ureas, or more complex amides, leading to molecules with entirely different physicochemical properties.

Similarly, the carboxylic acid produced from nitrile hydrolysis can be coupled with various amines or alcohols to generate a library of amides and esters. The debenzylated piperidine nitrogen can be incorporated into larger heterocyclic systems or functionalized with a variety of substituents to explore structure-activity relationships in drug discovery programs. The combination of these transformations allows for the systematic construction of complex molecules with diverse functionalities and three-dimensional shapes, starting from the relatively simple this compound core.

Advanced Spectroscopic and Structural Characterization Techniques for Research Insights

High-Resolution NMR Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules. For 3-(4-Benzylpiperidin-1-yl)propionitrile, ¹H and ¹³C NMR would provide critical information about the molecular skeleton, and two-dimensional NMR experiments (like COSY and HSQC) would confirm the connectivity.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. In this conformation, the benzyl (B1604629) group at the C4 position can be either axial or equatorial. The equatorial position is generally more stable and thus more populated. The propionitrile (B127096) group on the nitrogen atom is also subject to conformational dynamics. Variable temperature NMR studies could provide insight into the energy barriers for ring inversion and rotation around key single bonds.

Expected ¹H NMR Chemical Shifts: The proton signals can be predicted based on the electronic environment of the nuclei. The aromatic protons of the benzyl group would appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (-CH₂-Ph) would likely resonate around δ 2.5-2.7 ppm. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm), with protons adjacent to the nitrogen atom being the most deshielded. The two methylene (B1212753) groups of the propionitrile side chain (-CH₂-CH₂-CN) would be expected around δ 2.5-2.9 ppm.

Expected ¹³C NMR Chemical Shifts: The carbon spectrum would show distinct signals for each carbon environment. The nitrile carbon (-C≡N) is characteristically found far downfield (δ 118-122 ppm). Aromatic carbons of the benzyl group would appear in the δ 125-140 ppm range. The aliphatic carbons of the piperidine ring and the propionitrile and benzyl methylene groups would resonate in the upfield region (δ 20-60 ppm).

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 (m, 5H) | 126.0 - 139.0 |

| Nitrile (-C≡N) | - | 119.0 |

| Benzyl Methylene (Ph-CH₂) | ~2.60 (d, 2H) | ~42.0 |

| Piperidine C2/C6 (eq, ax) | 2.80 - 3.00 (m, 2H), 2.00 - 2.20 (m, 2H) | ~53.0 |

| Piperidine C3/C5 (eq, ax) | 1.60 - 1.80 (m, 2H), 1.40 - 1.60 (m, 2H) | ~31.0 |

| Piperidine C4 | 1.70 - 1.90 (m, 1H) | ~37.0 |

| Propionitrile (-N-CH₂) | ~2.75 (t, 2H) | ~51.0 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₅H₂₀N₂), the exact mass is 228.1626 Da.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The subsequent fragmentation is predictable based on the stability of the resulting carbocations and neutral losses.

A primary and highly favorable fragmentation pathway would be the benzylic cleavage to lose a benzyl radical or form a benzyl cation. This leads to the formation of the highly stable tropylium (B1234903) ion at m/z 91. Another significant fragmentation would involve the cleavage of the bond between the piperidine ring and the propionitrile side chain. Alpha-cleavage adjacent to the piperidine nitrogen is also a common pathway for such structures.

Proposed Key Fragmentation Pathways:

[M+H]⁺ → C₇H₇⁺ (m/z 91): Formation of the tropylium ion, which is often the base peak for benzyl-containing compounds.

[M+H]⁺ → [M - C₃H₄N]⁺ (m/z 176): Loss of the propionitrile group via cleavage of the N-C bond.

[M+H]⁺ → [C₁₂H₁₆N]⁺ (m/z 174): Cleavage alpha to the nitrile group, losing HCN.

Ring Fragmentation: The piperidine ring itself can undergo cleavage to produce various smaller fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 229.1703 | [C₁₅H₂₀N₂ + H]⁺ | Protonated Molecular Ion |

| 176.1434 | [C₁₂H₁₈N]⁺ | Loss of propionitrile group |

| 132.1121 | [C₉H₁₄N]⁺ | Loss of benzyl group |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would precisely determine bond lengths, bond angles, and torsional angles.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, reveals that the piperidine ring consistently adopts a chair conformation in the solid state. nih.gov It would be expected that in a crystal of this compound, the benzyl group at the C4 position would occupy the sterically less hindered equatorial position.

The crystal packing would be primarily governed by van der Waals interactions between molecules. There are no strong hydrogen bond donors in the structure, so weaker C-H···N or C-H···π interactions might play a role in stabilizing the crystal lattice. The analysis would also reveal the relative orientation of the benzyl and propionitrile substituents.

Table 3: Expected Structural Parameters from X-ray Crystallography Note: Values are typical for similar molecular fragments.

| Parameter | Expected Value |

|---|---|

| Piperidine Ring Conformation | Chair |

| Benzyl Group Position | Equatorial |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (aliphatic) Bond Length | ~1.53 Å |

| C-N (piperidine) Bond Length | ~1.47 Å |

| C≡N Bond Length | ~1.15 Å |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for structural confirmation.

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzyl Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Piperidine, -CH₂- | 2850 - 2960 | Strong |

| C≡N Stretch | Nitrile | 2240 - 2260 | Medium, Sharp |

| C=C Stretch (Aromatic) | Benzyl Ring | 1450 - 1600 | Medium |

| C-H Bend | Methylene/Methine | 1350 - 1470 | Medium |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The compound this compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry that passes through the nitrogen, C1, and C4 atoms of the piperidine ring, as well as the benzyl and propionitrile groups, assuming they are in the plane. Because the molecule and its mirror image are identical (superimposable), it does not have enantiomers.

Therefore, this compound will not exhibit any optical activity. Its solutions will not rotate plane-polarized light, and it will not show a CD or ORD spectrum. Consequently, the concept of enantiomeric excess is not applicable to this compound. These analytical techniques are not relevant for its structural characterization unless a chiral center is introduced through chemical modification.

Computational Chemistry and Molecular Modeling Studies of 3 4 Benzylpiperidin 1 Yl Propionitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. Such calculations for 3-(4-Benzylpiperidin-1-yl)propionitrile would provide valuable insights into its reactivity and electronic properties. Although direct studies are scarce, analysis of related structures allows for informed predictions.

DFT calculations would typically be employed to determine the molecule's optimized geometry, minimizing its energy to find the most stable three-dimensional arrangement. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules containing piperidine (B6355638) and aromatic rings, these orbitals are often distributed across different parts of the molecule. The HOMO is frequently located on the more electron-rich regions, such as the piperidine nitrogen and the benzyl (B1604629) ring, while the LUMO may be distributed over the aromatic system and the electron-withdrawing cyano group.

Further DFT analysis can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show a region of negative potential (electron-rich) around the nitrogen atom of the cyano group and the piperidine nitrogen, and a relatively electron-deficient (positive potential) region around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other chemical species.

Reactivity descriptors, which can be derived from DFT calculations, provide a quantitative measure of a molecule's chemical behavior. These descriptors include electronegativity, chemical hardness, and softness. Such calculations would help in predicting the sites most susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen of the piperidine ring is expected to be a primary site for protonation and interaction with electrophiles.

| Parameter | Predicted Significance for this compound |

| Optimized Geometry | The piperidine ring is expected to adopt a chair conformation. |

| HOMO-LUMO Gap | A moderate gap is anticipated, indicating reasonable stability. |

| Electrostatic Potential | Negative potential is predicted around the nitrogen atoms. |

| Reactivity Descriptors | The piperidine nitrogen is a likely site for electrophilic attack. |

Conformation Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis aims to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) and to understand the energy barriers between them.

The piperidine ring in this compound is expected to predominantly adopt a chair conformation, as this minimizes steric and torsional strain. Within this chair conformation, the substituents—the benzyl group at the 4-position and the propionitrile (B127096) group at the 1-position—can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, it is highly probable that the 4-benzyl group exists in an equatorial orientation. The conformational preference of the N-propionitrile group is more complex due to the flexibility of the ethyl chain.

A detailed conformational analysis would involve a systematic search of the potential energy surface (PES). This can be achieved by performing torsional scans, where the energy of the molecule is calculated as a function of the rotation around specific single bonds. Key torsional angles to investigate in this compound would include the C-C bond connecting the piperidine ring to the benzyl group, the N-C bond of the propionitrile substituent, and the C-C bonds within the propionitrile chain.

The results of such an analysis would be a potential energy surface map, indicating the low-energy conformations (valleys on the surface) and the transition states for their interconversion (saddle points). This information is crucial for understanding the molecule's shape and how it might interact with other molecules or surfaces.

| Structural Feature | Predicted Conformation | Rationale |

| Piperidine Ring | Chair | Minimizes ring strain. |

| 4-Benzyl Group | Equatorial | Minimizes steric interactions. |

| 1-Propionitrile Group | Flexible | Multiple low-energy conformations are possible due to bond rotations. |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and conformational analysis provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

An MD simulation of this compound would typically be performed in a simulated solvent environment, such as water or an organic solvent, to mimic realistic conditions. easychair.org The simulation would reveal how the molecule's conformation fluctuates over time, including transitions between different low-energy states identified through conformational analysis.

Key insights from an MD simulation would include:

Conformational Stability: The simulation can confirm the stability of the predicted lowest-energy conformation and explore the lifetimes of other metastable conformations.

Solvent Effects: The explicit inclusion of solvent molecules allows for the study of how they interact with the solute and influence its conformation and dynamics. easychair.org For example, hydrogen bonding between water and the nitrogen atoms of the piperidine and cyano groups could be observed.

Flexibility of Substituents: The trajectory would show the range of motion of the benzyl and propionitrile side chains, providing a measure of their flexibility.

Analysis of the MD trajectory can yield various quantitative measures, such as root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to characterize the structuring of solvent molecules around the solute.

QSAR/QSPR Approaches (excluding clinical relevance)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. While the user has excluded clinical relevance, the principles of QSAR can be applied to non-biological endpoints as well, falling under the umbrella of QSPR.

For a series of derivatives of this compound, a QSPR study could be conducted to predict properties such as solubility, boiling point, or chromatographic retention time. This would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors).

A highly relevant study by Roy and Leonard (2005) performed a detailed QSAR analysis on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives, which are structurally very similar to the target compound. nih.gov They used various physicochemical parameters like hydrophobicity (π), electronic (Hammett σ), and steric (molar refractivity) parameters as descriptors. nih.gov Their 3D-QSAR analyses, using techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA), revealed the importance of molecular shape and charge distribution for the observed activity. nih.gov For example, they found that an increase in the van der Waals area and molecular volume was conducive to the activity they were studying. nih.gov Such findings on analogous compounds provide a strong indication of the types of descriptors that would be significant in a QSPR model for this compound and its derivatives.

| QSAR/QSPR Descriptor Type | Example | Potential Influence on Properties |

| Hydrophobicity | LogP | Affects solubility in different solvents. |

| Electronic | Dipole Moment | Influences intermolecular interactions. |

| Steric/Topological | Molecular Volume | Relates to bulk properties like density and boiling point. |

| 3D Field-Based | CoMFA/CoMSIA fields | Describes the shape and electrostatic properties influencing interactions. |

Virtual Screening Methodologies for Ligand Discovery (excluding clinical targets)

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to have a desired property. In the context of ligand discovery for non-clinical targets, such as novel materials or catalysts, this compound could be used as a starting point in several ways.

Scaffold-Based Searching: The 4-benzylpiperidine (B145979) core of the molecule can be used as a scaffold for searching chemical databases. nih.gov This involves identifying other molecules that contain the same core structure but have different substituents. This approach is useful for exploring the chemical space around a known active or interesting molecule.

Similarity Searching: A virtual screen can be performed to find molecules that are similar to this compound, either in terms of their 2D structure (fingerprint similarity) or their 3D shape and electrostatic properties. This is based on the principle that structurally similar molecules are likely to have similar properties.

Fragment-Based Approaches: The molecule can be deconstructed into its constituent fragments (e.g., the benzyl group, the piperidine ring, the propionitrile moiety). These fragments can then be used to search fragment libraries or to build new molecules in silico. This approach allows for the discovery of novel chemical entities that retain key structural features of the original molecule.

These virtual screening methods, when applied to non-clinical targets, can accelerate the discovery of new compounds with desired physicochemical or material properties, without the need for extensive experimental screening. The choice of methodology would depend on the specific property or interaction being targeted.

Applications in Chemical Biology and Advanced Probes Excluding Human Clinical Trials

Development of Fluorescent Probes Incorporating the Compound Scaffold

While direct examples of fluorescent probes based on the exact 3-(4-benzylpiperidin-1-yl)propionitrile structure are not prominent in the literature, the constituent parts of the scaffold are frequently utilized in the design of such tools. The propionitrile (B127096) group is a particularly useful synthetic handle. It can be readily reduced to a primary amine, providing a reactive site for the conjugation of fluorophores.

For instance, in the development of fluorescent ligands for sigma (σ) receptors, researchers have synthesized derivatives containing a piperidine (B6355638) ring and a propionitrile group that is subsequently reduced to an amine for fluorophore attachment. nih.govacs.org In one study, an indole (B1671886) derivative bearing a piperidine moiety was alkylated with 3-bromopropionitrile. nih.govacs.org The resulting propionitrile intermediate was then reduced using a borane-dimethyl sulfide (B99878) complex (BH₃·DMS) to yield a primary amine, which serves as the attachment point for various fluorescent tags. nih.gov This synthetic strategy highlights the utility of the propionitrile group as a masked amine, allowing for late-stage functionalization in the creation of complex chemical probes for studying receptor biology using fluorescence-based techniques like flow cytometry and confocal microscopy. nih.gov

Use as a Chemical Tool for Investigating Protein-Ligand Interactions in vitro

The 4-benzylpiperidine (B145979) scaffold is a cornerstone in the design of molecules for studying protein-ligand interactions, particularly with enzymes. The benzyl (B1604629) group can engage in hydrophobic and π-π stacking interactions within active sites, while the piperidine nitrogen can form crucial hydrogen bonds or salt bridges.

A notable example is the investigation of acetylcholinesterase (AChE) inhibitors. Derivatives incorporating a 3-(1-benzyl-4-piperidinyl)propan-1-one structure have been shown to be potent and selective inhibitors of AChE. nih.gov Molecular docking studies of related benzylpiperidine-linked benzimidazolinones suggest that the N-benzylpiperidine moiety fits into the catalytic active site (CAS) of AChE, where the benzyl ring interacts with key aromatic residues like Tryptophan (Trp86) via π-π stacking. nih.gov

Similarly, a derivative featuring a (piperidin-1-yl)propanenitrile moiety has been synthesized and evaluated as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). The compound, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, demonstrated an IC₅₀ value of 2.24 µM in an intracellular target engagement assay, confirming the utility of this scaffold in probing kinase function. mdpi.com These studies underscore how the benzylpiperidine core can be systematically modified to probe the structural requirements for potent and selective interactions with enzyme active sites in vitro.

Application in Affinity Labeling and Target Identification Methodologies

The direct application of this compound in affinity labeling or target identification has not been extensively reported. However, the scaffold is well-suited for modification into such chemical probes. Affinity-based target identification relies on probes that can bind to their protein target and then form a covalent bond, often through photo-activation, allowing for subsequent purification and identification.

A molecule like this compound could be chemically modified to serve this purpose. For example, a photoreactive group, such as a diazirine or benzophenone, could be installed on the benzyl ring. Upon irradiation with UV light, this group would generate a highly reactive carbene or radical species capable of forming a covalent bond with nearby amino acid residues in the target's binding pocket. Alternatively, the scaffold could be appended with a terminal alkyne or azide (B81097) group to serve as a "bioorthogonal handle." After binding to its cellular targets, the probe can be "clicked" to a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. While specific examples for this scaffold are lacking, these established methodologies represent a clear path for its future use in target deconvolution.

Exploration as Scaffolds for Protease Inhibitors Research (excluding clinical)

The 4-benzylpiperidine core has been explored as a scaffold for enzyme inhibitors more broadly, including cholinesterases, which are mechanistically related to serine proteases. A series of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives were designed as potent and selective inhibitors of acetylcholinesterase (AChE). nih.gov The most active compound in this series, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, exhibited a half-maximal inhibitory concentration (IC₅₀) against AChE of 6.8 nM. nih.gov

Furthermore, multifunctional pyridines containing a 1-benzylpiperidin-4-yl moiety have been identified as potent inhibitors of both AChE and butyrylcholinesterase (BuChE). csic.esnih.gov For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile showed an IC₅₀ of 13 nM for AChE and 3.1 µM for BuChE. nih.gov These findings demonstrate the value of the benzylpiperidine scaffold in generating potent enzyme inhibitors, providing a foundation for its potential exploration in the context of classical proteases.

| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride | Acetylcholinesterase (AChE) | 6.8 nM | nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM | nih.gov |

| Butyrylcholinesterase (BuChE) | 3.1 µM | nih.gov |

Role in Receptor Binding Studies in Non-Human Systems (excluding clinical)

The this compound scaffold and its close analogues have been extensively used in receptor binding studies to determine affinity and selectivity for various targets in non-human systems. These studies are crucial for understanding structure-activity relationships (SAR).

Derivatives of the 3-(4-benzylpiperidin-1-yl)propylamine framework, which can be derived from the reduction of the propionitrile, have been studied as potent antagonists of the C-C chemokine receptor type 5 (CCR5). A Quantitative Structure-Activity Relationship (QSAR) study explored how modifications to the benzyl and amine moieties affect binding affinity, providing a model for the rational design of new CCR5 ligands. nih.gov

The benzylpiperidine core is also a well-established pharmacophore for sigma (σ) receptors. Radioligand binding assays using animal tissue homogenates (e.g., guinea pig brain) are standard for evaluating ligand affinity. A series of pyridine (B92270) dicarbonitrile derivatives featuring the 1-benzylpiperidin-4-yl group were evaluated for their affinity at σ₁ and σ₂ receptors. csic.esnih.gov Several compounds showed high affinity for the human σ₁ receptor, with binding affinity (Kᵢ) values in the low nanomolar range. csic.es For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile displayed a Kᵢ of 1.45 nM for the human σ₁ receptor. nih.gov

Additionally, derivatives have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, with studies in rat models confirming their activity. researchgate.net The compound 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, which contains a related piperidine core, was characterized as a pure antagonist at native Nociceptin/orphanin FQ (NOP) receptors in rat brain slices. nih.gov

| Compound Scaffold/Derivative | Receptor Target | Binding Affinity (Kᵢ) | System | Reference |

|---|---|---|---|---|

| 2-{[3-(1-Benzylpiperidin-4-yl)propyl]amino} derivative | Human σ₁ Receptor | 2.97 nM | In vitro radioligand assay | nih.gov |

| 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino} derivative | Human σ₁ Receptor | 1.45 nM | In vitro radioligand assay | nih.gov |

| 4-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]phenol | NMDA Receptor (NR1A/2B) | 0.10 µM (IC₅₀) | In vitro assay | researchgate.net |

| 3-(4-Benzylpiperidin-1-yl)propylamine Congeners | CCR5 Receptor | QSAR study performed | Computational model | nih.gov |

Potential in Materials Science Research and Supramolecular Chemistry Excluding Physical Properties

Integration into Polymer Architectures for Specific Research Purposes

While direct studies on the integration of 3-(4-Benzylpiperidin-1-yl)propionitrile into polymer architectures are not extensively documented, the structural components of the molecule suggest its potential as a functional monomer or a pendant group. Research on similar piperidine-containing compounds demonstrates the feasibility of incorporating such moieties into polymer backbones to impart specific properties.

For instance, a related compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, has been successfully integrated into sodium alginate/poly(vinyl alcohol) films. nih.gov In this study, the piperidine-based molecule was physically and chemically bonded within the polymer matrix, enhancing the thermal stability and affecting the crystallinity of the polymer network. nih.gov This suggests that this compound could potentially be incorporated into various polymer systems through similar methods. The benzyl (B1604629) group could further influence the polymer's properties, for example, by introducing hydrophobicity or enabling π-π stacking interactions, which could be exploited in the design of functional materials.

The propionitrile (B127096) group could also serve as a reactive handle for post-polymerization modification, allowing for the attachment of other functional groups or cross-linking of the polymer chains. The tertiary amine of the piperidine (B6355638) ring could introduce pH-responsive behavior, making the resulting polymer a candidate for smart materials that respond to changes in their environment. Such polymers could have applications in drug delivery, sensors, or coatings.

A hypothetical integration of this compound into a polymer backbone is presented in the table below, illustrating a potential synthetic route.

| Polymerization Approach | Description | Potential Application |

| Functional Monomer | Synthesis of a polymerizable derivative of this compound (e.g., with a vinyl or acrylate (B77674) group) followed by polymerization. | Development of functional polymers with tailored thermal, mechanical, and responsive properties. |

| Pendant Group | Grafting of this compound onto a pre-existing polymer backbone with reactive sites. | Surface modification of materials to introduce specific functionalities like hydrophobicity or pH-responsiveness. |

Formation of Coordination Complexes for Catalytic Research

The nitrogen atom of the piperidine ring and the nitrogen atom of the nitrile group in this compound present potential coordination sites for metal ions. This suggests that the compound could act as a ligand in the formation of coordination complexes with various transition metals. While specific research on the catalytic applications of such complexes is not available, the broader field of coordination chemistry provides a basis for postulating their potential.

Transition metal complexes with nitrile-containing ligands have been explored for their catalytic activities in various organic transformations. researchgate.net For example, propionitrile has been used as a ligand to synthesize transition metal complexes that are active in cyclopropanation reactions. researchgate.net The this compound ligand could offer unique steric and electronic properties to a metal center due to the bulky benzylpiperidine group, potentially influencing the selectivity and activity of a catalytic process.

Furthermore, the benzyl group itself can interact with transition metals, leading to the formation of η³-benzyl complexes. researchgate.net Such interactions are relevant in the context of catalytic reactions involving benzylic functionalization. A complex of this compound could therefore exhibit interesting catalytic behavior due to the cooperative effects of the different coordinating groups.

The table below outlines potential research directions for catalytic applications of coordination complexes of this compound.

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | The ligand could stabilize the palladium catalyst and influence its reactivity and selectivity. |

| Copper(I)/Copper(II) | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | The multidentate nature of the ligand could support the formation of active copper catalysts. |

| Rhodium(I)/Iridium(I) | Hydroformylation, Hydrogenation | The steric bulk of the ligand could induce enantioselectivity in asymmetric catalysis. |

Self-Assembly Studies and Crystal Engineering

The solid-state structure and intermolecular interactions of this compound are of interest in the fields of self-assembly and crystal engineering. While a crystal structure for this specific compound is not publicly available, studies on analogous molecules provide insights into the types of non-covalent interactions that could govern its supramolecular architecture.

For example, the crystal structure of 1,4-bis(4-cyanobenzyl)piperazine, a molecule containing both benzyl and nitrile groups, reveals that the packing is dominated by weak C-H···N and C-H···π interactions. nih.govnih.govresearchgate.net The nitrile group participates in intermolecular hydrogen bonds, linking the molecules into extended chains. nih.gov It is plausible that this compound would exhibit similar interactions, with the nitrile group acting as a hydrogen bond acceptor and the benzyl group participating in C-H···π and π-π stacking interactions.

A related compound, t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, has been studied by X-ray crystallography, confirming the chair conformation of the piperidine ring and revealing details about the orientation of the benzyl group. researchgate.net Such studies are crucial for understanding the fundamental principles of how these molecules pack in the solid state.

The following table summarizes the potential intermolecular interactions that could be significant in the crystal structure of this compound.

| Interaction Type | Participating Moieties | Potential Impact on Crystal Packing |

| Hydrogen Bonding | C-H donors and the nitrile nitrogen as an acceptor. | Formation of chains or sheets, influencing the dimensionality of the supramolecular assembly. |

| π-π Stacking | Aromatic rings of the benzyl groups. | Contribution to the cohesive energy and stabilization of the crystal lattice. |

| C-H···π Interactions | C-H bonds of the piperidine or benzyl groups and the aromatic ring of a neighboring molecule. | Directional interactions that can influence the relative orientation of molecules. |

| van der Waals Forces | The entire molecule. | Non-specific interactions that contribute to the overall packing density. |

Role in Host-Guest Chemistry Investigations

The molecular structure of this compound makes it a potential candidate for investigation in host-guest chemistry. The benzylpiperidine moiety could act as a guest that binds within the cavity of a macrocyclic host molecule, such as a cyclodextrin, calixarene, or cucurbituril.

The hydrophobic benzyl group would likely be the primary driver for encapsulation within the nonpolar cavity of a host molecule in an aqueous environment. The piperidine ring and the propionitrile tail would likely be positioned at the rim of the macrocycle, potentially interacting with the host's exterior. The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability.

While no specific studies on the complexation of this compound have been reported, the general principles of host-guest chemistry suggest that such interactions are feasible. thno.org The binding affinity would depend on the size and shape complementarity between the guest and the host's cavity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and fluorescence spectroscopy could be employed to study the formation and thermodynamics of these supramolecular complexes.

The potential applications of such host-guest systems could include the development of controlled-release formulations, the masking of a particular functional group, or the construction of more complex supramolecular assemblies.

The table below outlines potential host molecules for this compound and the potential outcomes of complexation.

| Host Molecule | Potential Binding Site for Guest | Potential Application of the Complex |

| β-Cyclodextrin | The benzyl group encapsulated within the hydrophobic cavity. | Increased aqueous solubility, controlled release systems. |

| Calix researchgate.netarene | The benzylpiperidine moiety fitting into the larger cavity. | Molecular recognition, sensing applications. |

| Cucurbit thno.orguril | The protonated piperidine ring and adjacent methylene (B1212753) groups within the cavity. | pH-switchable complexation, stabilization of the guest molecule. |

Analytical Methodologies for Purity and Isomeric Analysis in Research Settings

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and quantification of "3-(4-Benzylpiperidin-1-yl)propionitrile" and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): While "this compound" itself is not chiral, chiral centers can be introduced through synthetic modifications or may be present in related derivatives. In such cases, enantiomeric separation is crucial, as different enantiomers can exhibit distinct pharmacological effects. sigmaaldrich.comnih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the benchmark method for separating enantiomers. nih.govsemanticscholar.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. semanticscholar.orgmdpi.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector, leading to different retention times. mdpi.com

A typical chiral HPLC method for a related chiral piperidine (B6355638) derivative might involve a mobile phase consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape for basic compounds. mdpi.com

Interactive Table: Example Chiral HPLC Parameters for a Hypothetical Chiral Derivative

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. cmbr-journal.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govresearchgate.net For the analysis of "this compound," the sample is vaporized and separated on a capillary column (e.g., a diphenyl dimethyl polysiloxane stationary phase). researchgate.net

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint. nih.govresearchgate.net The fragmentation pattern of "this compound" is predictable. Key fragmentations would likely include the cleavage of the benzyl (B1604629) group, leading to a prominent peak at m/z 91 (tropylium ion), and fragmentation of the piperidine ring. Cleavage between the piperidine nitrogen and the propionitrile (B127096) side chain is also expected. This detailed fragmentation data allows for unambiguous identification of the compound and its potential impurities. caymanchem.com

Interactive Table: Predicted Key GC-MS Fragmentation Ions

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 228 | [M]+ (Molecular Ion) |

| 187 | [M - CH2CN]+ |

| 132 | [M - C7H7 - CN]+ |

| 91 | [C7H7]+ (Tropylium ion) |

| 84 | [C5H10N]+ (Piperidine fragment) |

Capillary Electrophoresis for High-Resolution Analysis

Capillary electrophoresis (CE) offers exceptionally high separation efficiency and resolution, making it an excellent alternative or complementary technique to HPLC for purity assessment. nih.govmdpi.comnih.gov CE separates charged molecules in a narrow capillary under the influence of a high electric field. nih.gov Its advantages include rapid analysis times and minimal consumption of samples and reagents. nih.gov

For "this compound," which is a basic compound, Capillary Zone Electrophoresis (CZE) would be the most common mode. In CZE, the analysis is typically performed in an acidic buffer, where the tertiary amine of the piperidine ring is protonated, giving the molecule a positive charge. This allows it to migrate towards the cathode at a rate dependent on its charge-to-size ratio. nih.govdiva-portal.org Impurities with different charge-to-size ratios will migrate at different velocities, enabling high-resolution separation. The use of modifiers in the background electrolyte, such as organic solvents or cyclodextrins, can further enhance selectivity and resolution. nih.govmdpi.com

Interactive Table: Illustrative Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

Spectrophotometric Titration for Concentration Determination

Spectrophotometric titration is a method used to determine the concentration of a substance in a solution by measuring the change in absorbance of light as a titrant is added. This technique can be adapted for the quantification of "this compound".

One approach could involve an acid-base titration where the absorbance of a pH indicator is monitored spectrophotometrically. A more direct method would utilize the formation of a colored complex that involves the analyte. For instance, certain reagents form colored charge-transfer complexes with amines, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the amine. ekb.egresearchgate.net

Alternatively, derivative spectrophotometry can be employed. derpharmachemica.compasg.nhs.uk This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. mdpi.com The UV spectrum of "this compound" is expected to show absorbance due to the benzyl group. Overlapping spectra from impurities can make direct quantification challenging. Derivative spectrophotometry can resolve these overlapping peaks, allowing for more accurate quantification of the target compound in the presence of interfering substances. mdpi.com The amplitude of a derivative peak (e.g., from a maximum to a minimum) is proportional to the concentration of the analyte.

Interactive Table: Example Parameters for a First-Order Derivative Spectrophotometric Method

| Parameter | Value |

| Solvent | Methanol or Acetonitrile |

| Wavelength Range | 200-300 nm |

| Derivative Order | First Order (d¹A/dλ¹) |

| Measurement Wavelength | Zero-crossing point of a key impurity or a distinct peak maximum/minimum |

| Calibration Range | 1 - 25 µg/mL |

Impurity Profiling and Trace Analysis in Synthetic Batches

Impurity profiling is a critical aspect of chemical research, as the presence of impurities, even at trace levels, can significantly impact the properties and activity of a compound. nih.gov For "this compound," impurities can arise from several sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. nih.gov

The synthesis of "this compound" typically involves the cyanoethylation of 4-benzylpiperidine (B145979) with acrylonitrile (B1666552). Potential impurities could therefore include:

Unreacted Starting Materials: Residual 4-benzylpiperidine and acrylonitrile.

By-products: Products from the polymerization of acrylonitrile or side reactions involving the starting materials.

Related Substances: Analogs formed from impurities present in the starting materials (e.g., piperidine without the benzyl group).

A combination of the analytical techniques described above is used for comprehensive impurity profiling. HPLC with UV detection is often the primary tool for quantifying known and unknown impurities. GC-MS is invaluable for identifying volatile impurities. CE can provide orthogonal selectivity for complex mixtures. The International Council for Harmonisation (ICH) guidelines provide a framework for the identification and qualification of impurities in new drug substances, which can be adapted for research compounds. nih.gov

Interactive Table: Common Impurities and Suitable Analytical Techniques

| Potential Impurity | Chemical Structure | Likely Source | Primary Analytical Technique |

| 4-Benzylpiperidine | C₁₂H₁₇N | Starting Material | GC-MS, HPLC |

| Acrylonitrile | C₃H₃N | Starting Material | Headspace GC-MS |

| Piperidine | C₅H₁₁N | Impurity in Starting Material | GC-MS |

| Bis(cyanoethyl)ated Benzylpiperidine | C₁₈H₂₃N₃ | By-product | HPLC-MS |

Future Directions and Emerging Research Avenues for 3 4 Benzylpiperidin 1 Yl Propionitrile

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The development of efficient and innovative synthetic routes is fundamental to advancing the study of 3-(4-Benzylpiperidin-1-yl)propionitrile. Future research is likely to focus on moving beyond traditional multi-step procedures to more streamlined and sustainable methods.

One promising area of exploration is the use of one-pot synthesis methodologies. For instance, the synthesis of the precursor N-benzyl-4-piperidone has been achieved through a one-pot method involving the reaction of benzylamine and an acrylic ester, followed by condensation, hydrolysis, and decarboxylation google.com. Adapting such a strategy for the direct synthesis of this compound by incorporating a cyanoethylation step could significantly improve efficiency and yield.

Furthermore, the application of novel catalytic systems presents a significant opportunity. Research into catalytic approaches for the synthesis of related nitrogen-containing heterocycles could provide a blueprint for future work. This may include the use of transition metal catalysts to facilitate key bond-forming reactions under milder conditions, reducing the need for harsh reagents and simplifying purification processes. The development of stereoselective catalytic methods would also be a major advancement, allowing for the synthesis of specific enantiomers and the exploration of their differential biological activities.

| Potential Synthetic Improvement | Description | Anticipated Benefit |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, lower cost. |

| Novel Catalysis | Employing new catalytic systems, such as transition metal catalysts, to enable new reaction pathways. | Milder reaction conditions, higher selectivity, improved sustainability. |

| Stereoselective Synthesis | Developing methods to selectively produce a single enantiomer of the compound. | Ability to study stereospecific biological activity and reduce off-target effects. |

Design of Advanced Chemical Probes and Biosensors

The structural backbone of this compound makes it an attractive candidate for the development of sophisticated chemical probes and biosensors. The N-benzylpiperidine moiety is a known pharmacophore that interacts with various biological targets.

Future research could focus on modifying the core structure to incorporate fluorescent tags or other reporter groups. For example, research on fluorescent indolyl derivatives of spiro-piperidine compounds has demonstrated the potential to create high-affinity probes for studying sigma receptors acs.org. A similar approach could be applied to this compound, where the addition of a fluorophore could enable its use in fluorescence-based assays to visualize and quantify its interaction with target proteins in real-time.

Moreover, the development of biotinylated or photo-affinity labeled derivatives could facilitate the identification of novel binding partners within the proteome. These advanced chemical probes would be invaluable tools for elucidating the mechanism of action and identifying new therapeutic applications for this class of compounds.

Integration into Fragment-Based Drug Discovery Methodologies (excluding clinical)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. The N-benzylpiperidine motif is considered a "privileged" fragment in medicinal chemistry due to its frequent appearance in bioactive molecules and its ability to engage in favorable interactions with biological targets nih.gov.

Future FBDD campaigns could strategically incorporate this compound into fragment libraries. Its relatively low molecular weight and moderate complexity make it an ideal starting point for fragment screening. The propionitrile (B127096) group offers a vector for chemical elaboration, allowing for the systematic growth of the fragment into more potent and selective ligands once a hit is identified. The structural flexibility of the piperidine (B6355638) ring and the aromatic nature of the benzyl (B1604629) group provide opportunities for diverse interactions with protein binding pockets.

| FBDD Strategy | Application to this compound |

| Fragment Screening | Inclusion of the compound in fragment libraries for screening against a wide range of biological targets. |

| Fragment Growing | Chemical modification of the propionitrile or benzyl group to optimize binding affinity and selectivity. |

| Fragment Linking | Combining this compound with other identified fragments to create novel, high-affinity ligands. |

Development of Machine Learning Models for Compound Optimization (excluding clinical)

The integration of machine learning (ML) and artificial intelligence is revolutionizing the field of drug discovery and development. In the context of this compound, ML models can be employed to accelerate its optimization as a potential therapeutic agent.

Predictive models for absorption, distribution, metabolism, and excretion (ADME) properties can be developed using datasets of related compounds. These models can be used to predict the pharmacokinetic profile of novel derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the most promising drug-like properties. This in silico approach can significantly reduce the time and resources required for lead optimization.

Furthermore, generative ML models can be utilized to design novel analogs of this compound with improved potency and selectivity for a specific biological target. By learning the structure-activity relationships from existing data, these models can propose new chemical structures that are likely to have enhanced biological activity.

Collaborative Research Opportunities Across Disciplines

The multifaceted potential of this compound necessitates a collaborative research approach. Future progress will be significantly enhanced by fostering partnerships across various scientific disciplines.

Medicinal Chemistry and Pharmacology: Collaborative efforts will be crucial for the design, synthesis, and biological evaluation of novel analogs.

Computational Chemistry and Data Science: Experts in these fields can develop and apply machine learning models for compound optimization and virtual screening.

Chemical Biology and Biochemistry: These collaborations will be essential for the development of chemical probes and the elucidation of the compound's mechanism of action.

Materials Science: There may be opportunities to explore the incorporation of this compound into novel materials or drug delivery systems.

By embracing an interdisciplinary approach, the scientific community can unlock the full potential of this compound and pave the way for innovative applications in medicine and beyond.

Q & A

Q. What are the recommended safety protocols for handling 3-(4-Benzylpiperidin-1-yl)propionitrile in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as the compound may release harmful vapors during handling .

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents and heat sources. Ensure proper ventilation in storage areas .

- Waste Disposal : Classify as hazardous organic waste and dispose via licensed chemical waste facilities. Avoid aqueous disposal due to potential environmental toxicity .

Q. How can this compound be synthesized and characterized?

Answer: